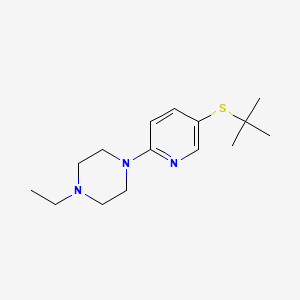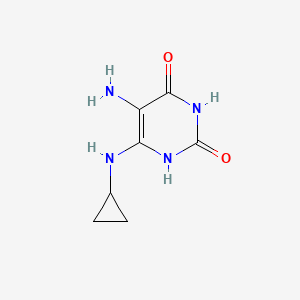
3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-ol is a chemical compound with the molecular formula C9H12BrN3O3S and a molecular weight of 322.18 g/mol . This compound is known for its unique structure, which includes a bromine atom, a piperazine ring, and a sulfonyl group attached to a pyridin-4-ol core. It is primarily used in research and development within the pharmaceutical and chemical industries.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Brom-5-(Piperazin-1-ylsulfonyl)pyridin-4-ol umfasst in der Regel mehrere Schritte, beginnend mit der Bromierung von Pyridin-4-ol. Das bromierte Zwischenprodukt wird dann unter kontrollierten Bedingungen mit Piperazin und einem Sulfonierungsmittel umgesetzt, um das Endprodukt zu erhalten . Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dichlormethan oder Dimethylformamid und Katalysatoren wie Triethylamin, um die Reaktion zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Techniken wie Hochleistungsflüssigchromatographie (HPLC) und Kernspinresonanz (NMR)-Spektroskopie werden eingesetzt, um die Synthese zu überwachen und die Struktur des Endprodukts zu bestätigen .
Analyse Chemischer Reaktionen
Reaktionstypen
3-Brom-5-(Piperazin-1-ylsulfonyl)pyridin-4-ol durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Oxidation und Reduktion: Die Verbindung kann oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Kupplungsreaktionen: Sie kann an Kupplungsreaktionen teilnehmen, um komplexere Moleküle zu bilden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:
Nukleophile: Wie Amine und Thiole für Substitutionsreaktionen.
Oxidationsmittel: Wie Kaliumpermanganat für Oxidationsreaktionen.
Reduktionsmittel: Wie Natriumborhydrid für Reduktionsreaktionen.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Pyridin-4-ol-Derivate liefern, während Oxidations- und Reduktionsreaktionen verschiedene oxidierte oder reduzierte Formen der Verbindung erzeugen können .
Wissenschaftliche Forschungsanwendungen
3-Brom-5-(Piperazin-1-ylsulfonyl)pyridin-4-ol hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird für die Untersuchung von biologischen Signalwegen und Interaktionen eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Brom-5-(Piperazin-1-ylsulfonyl)pyridin-4-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Piperazinring und die Sulfonylgruppe spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, zu denen Enzyme, Rezeptoren oder andere Proteine gehören können. Die genauen Signalwege und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(piperazin-1-ylsulfonyl)pyridin-4-ol involves its interaction with specific molecular targets. The piperazine ring and sulfonyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Brom-5-(Piperazin-1-ylsulfonyl)pyridin-4-amin: Ähnliche Struktur, aber mit einer Aminogruppe anstelle einer Hydroxylgruppe.
3-Brom-5-(Piperazin-1-ylsulfonyl)pyridin: Fehlt die Hydroxylgruppe, die in 3-Brom-5-(Piperazin-1-ylsulfonyl)pyridin-4-ol vorhanden ist.
Einzigartigkeit
3-Brom-5-(Piperazin-1-ylsulfonyl)pyridin-4-ol ist aufgrund seiner spezifischen Kombination funktioneller Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es für verschiedene Forschungs- und Industrieanwendungen wertvoll .
Eigenschaften
Molekularformel |
C9H12BrN3O3S |
|---|---|
Molekulargewicht |
322.18 g/mol |
IUPAC-Name |
3-bromo-5-piperazin-1-ylsulfonyl-1H-pyridin-4-one |
InChI |
InChI=1S/C9H12BrN3O3S/c10-7-5-12-6-8(9(7)14)17(15,16)13-3-1-11-2-4-13/h5-6,11H,1-4H2,(H,12,14) |
InChI-Schlüssel |
VLATWEDESFPEDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)S(=O)(=O)C2=CNC=C(C2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


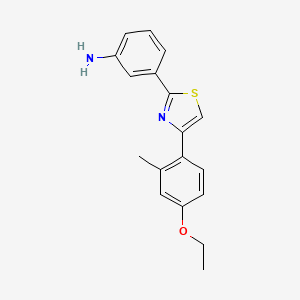

![Propyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796524.png)

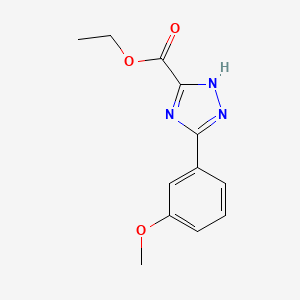
![1-(6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11796546.png)
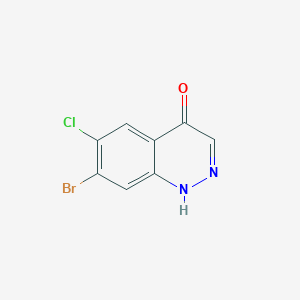


![3-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11796588.png)

![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B11796598.png)
